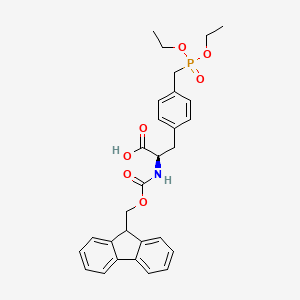

Fmoc-4-diethylphosphomethyl-D-phenylalanine

Descripción general

Descripción

Fmoc-4-diethylphosphomethyl-D-phenylalanine is a synthetic compound with the molecular formula C29H32NO7P and a molecular weight of 537.54 g/mol . It is commonly used in the field of proteomics research and is known for its role in peptide synthesis . The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group of amino acids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-diethylphosphomethyl-D-phenylalanine typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The diethylphosphomethyl group is then introduced through a series of reactions involving phosphonation and esterification . The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diethyl phosphite and base catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and stringent purification techniques such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-4-diethylphosphomethyl-D-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

Substitution: The diethylphosphomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phenylalanine derivatives .

Aplicaciones Científicas De Investigación

Fmoc-4-diethylphosphomethyl-D-phenylalanine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of Fmoc-4-diethylphosphomethyl-D-phenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions . Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions . The diethylphosphomethyl group can participate in various chemical reactions, contributing to the compound’s versatility in synthetic applications .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-phenylalanine: Lacks the diethylphosphomethyl group, making it less versatile in certain synthetic applications.

Fmoc-4-phosphomethyl-D-phenylalanine: Contains a phosphomethyl group instead of a diethylphosphomethyl group, resulting in different chemical reactivity.

Fmoc-4-methyl-D-phenylalanine: Has a methyl group instead of a phosphomethyl group, affecting its chemical properties and applications.

Uniqueness

Fmoc-4-diethylphosphomethyl-D-phenylalanine is unique due to the presence of both the Fmoc protecting group and the diethylphosphomethyl group. This combination allows for selective protection and functionalization, making it a valuable tool in peptide synthesis and other chemical applications .

Actividad Biológica

Fmoc-4-diethylphosphomethyl-D-phenylalanine (Fmoc-D-Phe(4-CH2PO3Et2)-OH) is a phosphonated amino acid derivative that has garnered attention in biochemical research due to its unique structure and potential biological activities. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its stability and reactivity in peptide synthesis. Its molecular formula is with a molecular weight of 537.54 g/mol .

Biological Activity Overview

The biological activity of this compound primarily revolves around its antimicrobial properties, particularly against various bacterial strains. Recent studies have highlighted its effectiveness in disrupting bacterial membranes, which is a critical mechanism for antibacterial agents.

Antimicrobial Properties

- Gram-positive Bacteria : Fmoc-D-Phe has shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting the integrity of the bacterial cell wall, leading to cell lysis .

- Gram-negative Bacteria : The compound exhibits limited activity against Gram-negative bacteria due to its inability to penetrate the outer membrane effectively. However, formulations combining Fmoc-D-Phe with other antimicrobial agents, such as aztreonam, have demonstrated enhanced efficacy against these bacteria by exploiting synergistic effects .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell death.

- Biofilm Inhibition : It has been reported to inhibit biofilm formation and disrupt existing biofilms on surfaces, which is crucial for preventing persistent infections .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antibacterial Synergy with Aztreonam

A study explored the combination of Fmoc-D-Phe with aztreonam against both Gram-positive and Gram-negative bacteria. Results indicated that this hybrid formulation significantly reduced bacterial load in mouse models, demonstrating enhanced antibacterial efficacy compared to either agent alone .

Study 2: Hydrogel Formulations

Research on hydrogel formulations incorporating Fmoc-D-Phe revealed that these materials could modulate their mechanical properties while maintaining antibacterial activity. The hydrogels were effective against Escherichia coli, showcasing the potential for developing new antimicrobial materials for biomedical applications .

Table 1: Summary of Antimicrobial Activity Against Different Bacteria

| Bacteria Type | Activity Level | Mechanism of Action |

|---|---|---|

| Gram-positive | High | Membrane disruption, cell lysis |

| Methicillin-resistant Staphylococcus aureus (MRSA) | High | Membrane disruption, biofilm inhibition |

| Gram-negative | Low | Limited penetration; requires combination therapy |

Table 2: Research Studies on this compound

Propiedades

IUPAC Name |

(2R)-3-[4-(diethoxyphosphorylmethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32NO7P/c1-3-36-38(34,37-4-2)19-21-15-13-20(14-16-21)17-27(28(31)32)30-29(33)35-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-16,26-27H,3-4,17-19H2,1-2H3,(H,30,33)(H,31,32)/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLWUICKUOJJQS-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373245 | |

| Record name | Fmoc-4-diethylphosphomethyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215600-05-8 | |

| Record name | Fmoc-4-diethylphosphomethyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.